N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide
Description
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, also known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a useful research compound. Its molecular formula is C50H81N15O9 and its molecular weight is 1036.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Peptides with complex amino acid sequences are synthesized for various research purposes, including the study of protein interactions, enzymatic activity, and structural analysis. For instance, Boissonnas et al. (1958) described the synthesis of a complex peptide, highlighting the methodology for creating peptides with precise amino acid sequences Boissonnas, Guttmann, Huguenin, Jaquenoud, & Sandrin, 1958.
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of peptides can reveal how variations in the peptide structure influence their biological activity. Wahyudi et al. (2012) explored the synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, contributing to the understanding of how specific amino acid modifications affect macrocyclic conformation and biological functions Wahyudi, Tantisantisom, Liu, Ramsey, Singh, & McAlpine, 2012.
Protein Modification and Interaction Studies
Protein modification and interaction studies often utilize peptides to explore the functional roles of specific protein domains or to modify proteins in a targeted manner. Gavrilyuk et al. (2012) developed a novel approach for the tyrosine-selective modification of proteins, demonstrating how peptides can be used to introduce bioorthogonal functionalities into proteins for further biochemical analysis Gavrilyuk, Ban, Nagano, Hakamata, & Barbas, 2012.
Enzymatic Activity and Inhibition
Peptides also serve as substrates or inhibitors in studies of enzymatic activity. Barrett (1980) identified specific peptide substrates for the fluorimetric assays of cathepsins B and H, showcasing the application of peptides in enzyme kinetics and inhibition research Barrett, 1980.
properties
IUPAC Name |
(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWDDCMEATQSR-ONSKYXJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145949 | |
Record name | E 2078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide | |
CAS RN |
103613-84-9 | |
Record name | E 2078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E 2078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-2078 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.